Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Methodologies
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Methodologies
Abstract
Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde (CAS: 251102-36-0) is a highly specialized fused bicyclic heterocycle that serves as a critical building block in advanced medicinal chemistry and materials science. By fusing an electron-rich pyrrole with an electron-deficient pyrimidine, the resulting scaffold exhibits a unique push-pull electronic system. This technical whitepaper explores the physicochemical properties, photophysical mechanisms, and self-validating synthetic protocols required to isolate and utilize this compound effectively.
Structural Architecture & Physicochemical Profile
The core architecture of pyrrolo[1,2-c]pyrimidine is defined by its bridgehead nitrogen, which dictates the molecule's planar, highly conjugated nature. The addition of a carbaldehyde moiety at the 1-position introduces a reactive electrophilic center, making it an ideal precursor for Schiff base formation, Knoevenagel condensations, and cross-coupling reactions.
Table 1: Quantitative Physicochemical Data Summary
| Property | Value | Analytical Significance |
| CAS Registry Number | 251102-36-0 | Unique identifier for regulatory and inventory tracking[1]. |
| Molecular Formula | C₈H₆N₂O | Confirms the presence of the formyl group on the bicyclic core[2]. |
| Molecular Weight | 146.15 g/mol | Utilized for precise stoichiometric calculations in synthesis[1]. |
| Physical State | Solid (Crystalline) | Facilitates purification via recrystallization. |
| Solubility Profile | Soluble in DMF, DMSO, CH₂Cl₂ | Compatible with polar aprotic conditions required for downstream functionalization. |
| Spectroscopic Markers | IR (ν C=O): ~1690–1706 cm⁻¹ | Validates the successful integration of the carbaldehyde group[3]. |
Electronic & Photophysical Mechanisms
The pyrrolo[1,2-c]pyrimidine core is intrinsically fluorescent. The integration of the 1-carbaldehyde group amplifies this property by establishing a strong Intramolecular Charge Transfer (ICT) axis. Upon photon absorption, electron density shifts from the donor (pyrrole ring) to the acceptor (formyl group).
This ICT mechanism makes the molecule highly sensitive to local solvent polarity (solvatochromism). In practical applications, this phenomenon is harnessed to design 3 capable of detecting metal ions or biological analytes through fluorescence quenching or wavelength shifting[3].
Mechanism of Intramolecular Charge Transfer (ICT) and fluorescence in pyrrolo[1,2-c]pyrimidines.
Synthetic Methodologies & Protocol Design
Historically, the synthesis of the parent pyrrolo[1,2-c]pyrimidine was plagued by exceptionally low yields (<1%) due to the oxidative lability of the intermediates. Modern methodologies have overcome this barrier through the strategic use of isocyanide chemistry.
Causality of Experimental Choices
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Reagent Selection (TosMIC): The use of tosylmethyl isocyanide (TosMIC) rather than traditional Chichibabin reagents allows for a direct, base-induced cyclocondensation. The tosyl group acts as a stabilizing element during ring closure and an excellent leaving group during subsequent steps[4].
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Reductive Desulfonylation: Removing the tosyl group requires precision. Using 6% sodium amalgam (Na/Hg) provides the exact redox potential needed to cleave the sulfonyl-carbon bond without over-reducing the aromatic pyrimidine ring[5].
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Regioselective Formylation: The bridgehead nitrogen activates the pyrrole ring toward electrophilic aromatic substitution. The Vilsmeier-Haack reaction (POCl₃/DMF) is chosen because it generates a mild, bulky electrophile that selectively attacks the sterically accessible, electron-rich 1-position.
Self-Validating Protocol: Core Synthesis & Formylation
The following step-by-step methodology ensures high fidelity and includes built-in analytical checkpoints to validate each intermediate.
Phase 1: Base-Induced Cyclocondensation
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Preparation: Suspend pyrrole-2-carboxaldehyde (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous dimethoxyethane (DME) under an argon atmosphere.
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Activation: Cool the reaction vessel to 0 °C and slowly add K₂CO₃ (2.0 equiv).
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Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours.
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Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the TosMIC spot and the emergence of a highly UV-active product spot confirms successful ring closure to 3-tosylpyrrolo[1,2-c]pyrimidine.
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Isolation: Quench with distilled water, extract with ethyl acetate, dry over MgSO₄, and concentrate under reduced pressure.
Phase 2: Reductive Desulfonylation
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Preparation: Dissolve the tosylated intermediate in a 3:2 mixture of anhydrous MeOH/THF.
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Buffering: Add Na₂HPO₄ (4.5 equiv) to buffer the solution and prevent alkaline degradation of the heterocycle[5].
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Reduction: Introduce 6% sodium amalgam (Na/Hg) cautiously. Stir at room temperature for 3 hours.
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Validation Checkpoint: Analyze the crude extract via ¹H NMR. The complete disappearance of the characteristic tosyl methyl protons (~2.4 ppm) and the para-substituted aromatic doublets confirms the isolation of the parent pyrrolo[1,2-c]pyrimidine.
Phase 3: Vilsmeier-Haack Formylation
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Electrophile Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 minutes until the Vilsmeier complex forms (indicated by a pale yellow tint).
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Substitution: Add the parent pyrrolo[1,2-c]pyrimidine dissolved in minimal DMF dropwise. Heat the mixture to 60 °C for 2 hours.
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Hydrolysis: Pour the reaction mixture over crushed ice and neutralize to pH 7 using saturated aqueous sodium acetate to hydrolyze the iminium intermediate.
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Final Validation: Isolate the product via CH₂Cl₂ extraction. Confirm the structure of Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde via IR spectroscopy (sharp ν C=O stretch at ~1690 cm⁻¹) and ¹H NMR (distinct aldehydic proton singlet at ~9.5–10.0 ppm).
Step-by-step synthetic workflow for Pyrrolo[1,2-c]pyrimidine-1-carbaldehyde.
Applications in Medicinal Chemistry
The structural rigidity and unique electronic distribution of the pyrrolo[1,2-c]pyrimidine scaffold make it a privileged structure in drug discovery.
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Anticancer Therapeutics: The planar geometry of pyrrolo-fused heterocycles allows them to act as effective DNA intercalators and kinase inhibitors. Recent computational and in vitro studies have demonstrated that derivatives synthesized from these carbaldehyde precursors function as potent 6, disrupting the mitotic spindle in cancer cells[6].
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Antimicrobial Agents: The broad-spectrum bioactivity of the 7 has been heavily leveraged to combat antimicrobial resistance (AMR)[7]. The 1-carbaldehyde group serves as a critical anchor point for appending lipophilic chains or secondary pharmacophores to enhance cellular permeability.
Sources
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- 3. Synthesis and fluorescence of new 3-biphenylpyrrolo[1,2-<i>c</i>]pyrimidines - Arabian Journal of Chemistry [arabjchem.org]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the antimicrobial application of the pyrrolo[2,3- d ]pyrimidine scaffold: innovative synthetic strategies, structural diversificati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03313F [pubs.rsc.org]
